![molecular formula C19H22N4OS B14949649 5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14949649.png)
5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a furan ring, a phenylpiperidine moiety, and a triazole-thione structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves a multi-step process:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylpiperidine Moiety: This step involves the alkylation of the furan ring with a phenylpiperidine derivative using suitable alkylating agents.
Formation of the Triazole-Thione Structure: The final step involves the cyclization of the intermediate compound with thiosemicarbazide under reflux conditions to form the triazole-thione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can occur at the triazole-thione moiety, converting it to the corresponding triazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenylpiperidine derivatives.
Applications De Recherche Scientifique
5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes and proteins, disrupting their function and leading to antimicrobial effects.
Pathways: It may inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-FURYL)-3-METHYL-4,5-DIHYDRO-1H-PYRAZOLE: Similar in structure but lacks the phenylpiperidine moiety.
N-((5-METHYL-2-FURYL)METHYLENE)-4-PHENYL-1-PIPERAZINAMINE: Contains a similar furan ring but differs in the piperazine structure.
Uniqueness
5-(2-FURYL)-4-METHYL-2-[(4-PHENYLPIPERIDINO)METHYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE is unique due to its combination of a furan ring, phenylpiperidine moiety, and triazole-thione structure, which imparts distinct pharmacological properties and reactivity patterns.
Propriétés
Formule moléculaire |
C19H22N4OS |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C19H22N4OS/c1-21-18(17-8-5-13-24-17)20-23(19(21)25)14-22-11-9-16(10-12-22)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3 |
Clé InChI |
WJOQPPHMVDDYTK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN(C1=S)CN2CCC(CC2)C3=CC=CC=C3)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


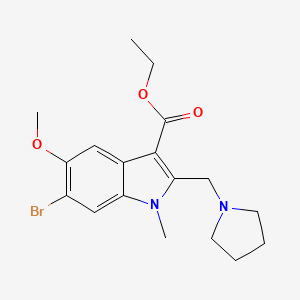
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)
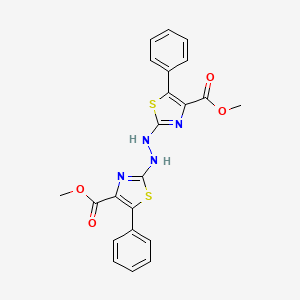
![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)
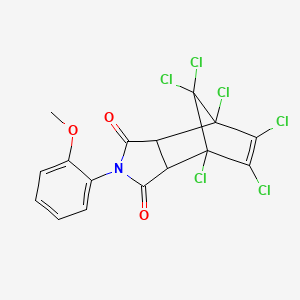
![5,5'-[benzene-1,3-diylbis(oxy)]bis[2-(3-acetylphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14949608.png)
![(5E)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14949611.png)
![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
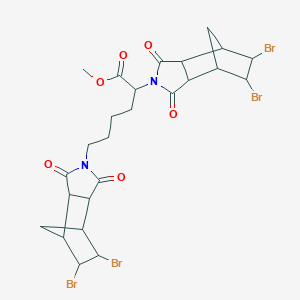
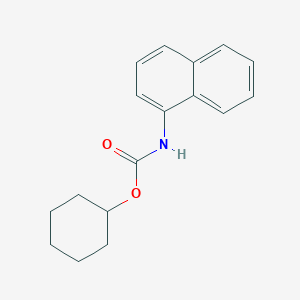
![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
![4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14949651.png)
![ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate](/img/structure/B14949666.png)
